LY2886721

Descripción general

Descripción

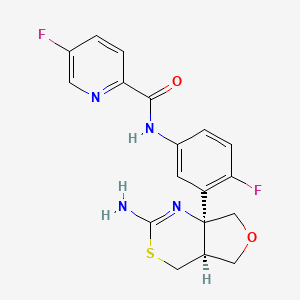

LY-2886721 es un inhibidor de molécula pequeña de la enzima convertidora de la proteína precursora de amiloide 1 (BACE1). Fue desarrollado por Eli Lilly & Co. como un posible agente terapéutico para la enfermedad de Alzheimer. El compuesto inhibe selectivamente BACE1, que participa en la producción de péptidos amiloides-β, una característica de la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

LY-2886721 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en la enfermedad de Alzheimer. Inhibe selectivamente BACE1, reduciendo la producción de péptidos amiloides-β en el cerebro. Se ha demostrado que esta inhibición reduce los niveles de amiloide-β en varios modelos animales y ensayos clínicos humanos .

Además de su uso en la investigación de Alzheimer, LY-2886721 se ha utilizado en estudios para comprender el papel de BACE1 en otras enfermedades neurodegenerativas y deterioros cognitivos. Su capacidad para penetrar la barrera hematoencefálica lo convierte en una herramienta valiosa para investigar trastornos del sistema nervioso central .

Mecanismo De Acción

LY-2886721 ejerce sus efectos al inhibir selectivamente la enzima convertidora de la proteína precursora de amiloide 1 (BACE1). BACE1 es responsable de la escisión inicial de la proteína precursora de amiloide (APP), lo que lleva a la formación de péptidos amiloides-β. Al inhibir BACE1, LY-2886721 reduce la producción de péptidos amiloides-β, lo que potencialmente ralentiza la progresión de la enfermedad de Alzheimer .

Análisis Bioquímico

Biochemical Properties

LY2886721 plays a significant role in biochemical reactions, particularly in the inhibition of BACE1, a key protease controlling the formation of amyloid β . It has high selectivity against key off-target proteases, which efficiently translates in vitro activity into robust in vivo amyloid β lowering in nonclinical animal models .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by lowering amyloid β levels, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a BACE1 active site inhibitor. It exerts its effects at the molecular level by inhibiting BACE1, thereby controlling the formation of amyloid β .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates robust and persistent amyloid β lowering effects over time. This is observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of amyloid precursor protein (APP). It interacts with BACE1, an enzyme that initiates the amyloidogenic processing of APP .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de LY-2886721 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores. Una de las rutas sintéticas incluye la reacción de N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahidro-4H-furo[3,4-d][1,3]tiazina-7a-il)-4-fluorofenil)-5-fluoropicolinamida con clorhidrato de o-metilhidroxilamina en presencia de piridina y etanol a 50 °C .

Métodos de producción industrial: Los métodos de producción industrial para LY-2886721 no están ampliamente documentados en el dominio público. la síntesis generalmente implica reacciones químicas a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: LY-2886721 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales como amidas y anillos aromáticos fluorados. También participa en la formación de complejos con su enzima diana BACE1 .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de LY-2886721 incluyen clorhidrato de o-metilhidroxilamina, piridina y etanol. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado .

Principales productos formados: El principal producto formado a partir de las reacciones que involucran LY-2886721 es el compuesto inhibidor final en sí, que se utiliza en varios ensayos biológicos y estudios clínicos .

Comparación Con Compuestos Similares

Compuestos similares:

- Verubecestat

- Lanabecestat

- Atabecestat

Singularidad: LY-2886721 es único por su alta selectividad para BACE1 sobre otras proteasas aspárticas como la catepsina D, la pepsina y la renina. Esta selectividad reduce la probabilidad de efectos fuera de la diana, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

En comparación con otros inhibidores de BACE1 como verubecestat y lanabecestat, LY-2886721 demostró efectos robustos de reducción central de amiloide-β en estudios preclínicos y clínicos. su desarrollo se interrumpió debido a valores anormales de bioquímica hepática observados en los ensayos clínicos .

Propiedades

IUPAC Name |

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRNVHMMDAAIK-YPMLDQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155117 | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262036-50-9 | |

| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2886721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

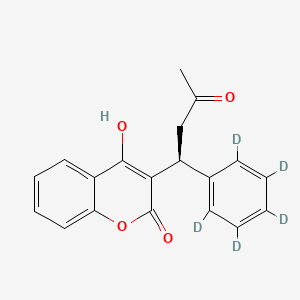

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)